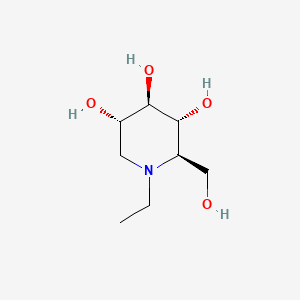

3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-

Descripción general

Descripción

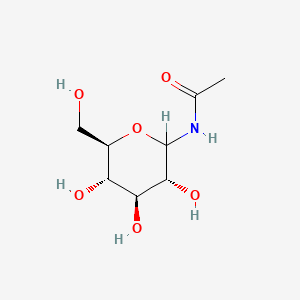

N-etil-1-desoxinojirimicina es un derivado de hidroxipiperidina conocido por su actividad biológica, particularmente como un inhibidor de la alfa-glucosidasa. Este compuesto está estructuralmente relacionado con la 1-desoxinojirimicina, que se encuentra comúnmente en las hojas de morera y ha sido estudiada por sus posibles aplicaciones terapéuticas en la diabetes, la obesidad y las infecciones virales .

Aplicaciones Científicas De Investigación

N-etil-1-desoxinojirimicina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: El compuesto se estudia por su papel en la inhibición de las glucosidasas, que son enzimas involucradas en el metabolismo de los carbohidratos.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de la diabetes al inhibir la alfa-glucosidasa, reduciendo así los niveles de azúcar en sangre.

Safety and Hazards

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-etil-1-desoxinojirimicina típicamente involucra la modificación de la 1-desoxinojirimicina. Un método común incluye la alquilación de la 1-desoxinojirimicina con yoduro de etilo en condiciones básicas para introducir el grupo etilo en el átomo de nitrógeno . La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) con una base como el carbonato de potasio para facilitar el proceso de alquilación.

Métodos de Producción Industrial

La producción industrial de N-etil-1-desoxinojirimicina se puede lograr mediante fermentación microbiana, aprovechando cepas de bacterias genéticamente modificadas como Bacillus y Streptomyces . Estos microorganismos se pueden optimizar para producir altos rendimientos de 1-desoxinojirimicina, que luego se puede modificar químicamente para obtener N-etil-1-desoxinojirimicina.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-etil-1-desoxinojirimicina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar derivados correspondientes de N-óxido.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su compuesto parental, la 1-desoxinojirimicina.

Sustitución: N-etil-1-desoxinojirimicina puede experimentar reacciones de sustitución nucleófila, particularmente en el átomo de nitrógeno.

Reactivos y Condiciones Comunes

Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se utilizan haluros de alquilo (por ejemplo, yoduro de etilo) en presencia de una base (por ejemplo, carbonato de potasio) para reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen derivados de N-óxido, formas reducidas del compuesto y diversos derivados sustituidos dependiendo de los reactivos y las condiciones utilizadas .

Mecanismo De Acción

N-etil-1-desoxinojirimicina ejerce sus efectos principalmente al inhibir la alfa-glucosidasa, una enzima que descompone los carbohidratos en glucosa . Al unirse al sitio activo de la enzima, evita que el sustrato acceda al sitio catalítico, reduciendo así la tasa de hidrólisis de carbohidratos y la posterior absorción de glucosa . Este mecanismo es beneficioso para controlar los niveles de glucosa en sangre posprandial en pacientes diabéticos.

Comparación Con Compuestos Similares

Compuestos Similares

1-Desoxinojirimicina: El compuesto parental, conocido por su actividad inhibitoria de la alfa-glucosidasa.

N-metil-1-desoxinojirimicina: Otro derivado con actividad biológica similar pero diferentes propiedades farmacocinéticas.

Voglibose y Acarbose: Inhibidores comerciales de la alfa-glucosidasa utilizados en el tratamiento de la diabetes.

Unicidad

N-etil-1-desoxinojirimicina es única debido a su mayor lipofilicidad en comparación con la 1-desoxinojirimicina, lo que mejora su biodisponibilidad y potencial terapéutico . Además, sus modificaciones estructurales específicas permiten interacciones más específicas con la alfa-glucosidasa, convirtiéndola en un inhibidor potente con menos efectos secundarios en comparación con otros compuestos similares .

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYOICKCVBMUPS-ULAWRXDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222754 | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72458-42-5 | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.